molecular formula C20H23ClO5S B1193017 LP-925219

LP-925219

Cat. No. B1193017
M. Wt: 410.91
InChI Key: LRAPPBHMSJGTEO-SWBPCFCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LP-925219 is an inhibitor of both renal SGLT1 and SGLT2.

Scientific Research Applications

  • Z‐Number‐Based Linear Programming : Linear programming (LP) is a technique used in science, economics, business, management science, and engineering. It accounts for the reliability of information within the LP framework (Aliev, Alizadeh, Huseynov, & Jabbarova, 2015).

  • Tribological Performance of Laser Peened Materials : LP (Laser Peening) enhances tribological properties of materials like Ti–6Al–4V, used in implants, by inducing surface residual compressive stresses (Kumar, Akhtar, Patel, Ramkumar, & Balani, 2015).

  • Liquid Phase Sintering (LPS) Applications : LPS is a process for forming high-performance, multiple-phase components from powders, used in various engineering materials (German, Suri, & Park, 2009).

  • Learning Progressions in Science Education : Learning Progressions (LPs) are used in science education research to develop and use science learning frameworks (Jin, van Rijn, Moore, Bauer, Pressler, & Yestness, 2019).

  • Optogenetics and Photobiology Hardware Development : The Light Plate Apparatus (LPA) is a device designed for optogenetics, delivering light signals to control biological processes (Gerhardt et al., 2016).

  • Implications of Complexity in Learning Progressions Research : Research on LPs in science education addresses the complexity of learning and understanding science topics (Hammer & Sikorski, 2015).

properties

Product Name

LP-925219

Molecular Formula

C20H23ClO5S

Molecular Weight

410.91

IUPAC Name

(2S,3R,4R,5S,6R)-2-(4-Chloro-3-(4-methoxybenzyl)phenyl)-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triol

InChI

InChI=1S/C20H23ClO5S/c1-25-14-6-3-11(4-7-14)9-13-10-12(5-8-15(13)21)19-17(23)16(22)18(24)20(26-19)27-2/h3-8,10,16-20,22-24H,9H2,1-2H3/t16-,17-,18+,19+,20-/m1/s1

InChI Key

LRAPPBHMSJGTEO-SWBPCFCJSA-N

SMILES

O[C@H]1[C@H](C2=CC=C(Cl)C(CC3=CC=C(OC)C=C3)=C2)O[C@H](SC)[C@@H](O)[C@@H]1O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LP925219;  LP 925219;  LP-925219

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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